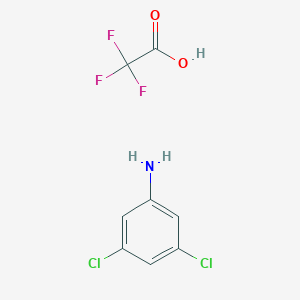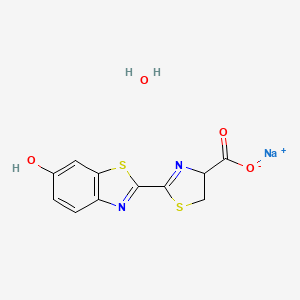
Sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Luciferin sodium salt: is a bioluminescent compound widely used in scientific research. It is the substrate for the enzyme firefly luciferase, which catalyzes its oxidation to produce light. This reaction is utilized in various applications, including in vivo imaging, gene expression assays, and ATP detection .
准备方法
Synthetic Routes and Reaction Conditions: D-Luciferin sodium salt can be synthesized through several methods. One common approach involves the condensation of 2-cyano-6-hydroxybenzothiazole with cysteine, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of D-Luciferin sodium salt involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions: D-Luciferin sodium salt primarily undergoes oxidation reactions. In the presence of firefly luciferase, ATP, and magnesium ions, it is oxidized to produce oxyluciferin, carbon dioxide, and light .
Common Reagents and Conditions:
Oxidation: Firefly luciferase, ATP, Mg²⁺, and oxygen.
Reaction Conditions: Typically conducted at physiological pH and temperature (37°C).
Major Products: The major product of the oxidation reaction is oxyluciferin, which is in an excited state and emits light as it returns to the ground state .
科学研究应用
Chemistry: D-Luciferin sodium salt is used in chemiluminescent assays to detect the presence of ATP, which is an indicator of cellular energy and viability .
Biology: In biological research, it is employed in gene expression assays where the luciferase gene is used as a reporter. The light produced by the oxidation of D-Luciferin sodium salt indicates the activity of the promoter driving the luciferase gene .
Medicine: In medical research, D-Luciferin sodium salt is used for in vivo imaging to monitor disease progression, drug efficacy, and gene expression in live animals .
Industry: Industrially, it is used in high-throughput screening for drug discovery, contamination assays, and quality control in food processing .
作用机制
The mechanism of action of D-Luciferin sodium salt involves its oxidation by firefly luciferase in the presence of ATP and magnesium ions. This reaction produces oxyluciferin in an excited state, which emits light as it returns to the ground state. The light emission is proportional to the amount of ATP present, making it a useful tool for measuring cellular energy levels .
相似化合物的比较
Coelenterazine: Used in marine bioluminescence.
Cypridina luciferin: Found in marine organisms like Cypridina.
Bacterial luciferin: Used in bacterial bioluminescence assays
Uniqueness: D-Luciferin sodium salt is unique due to its high quantum yield and efficiency in producing light. It is also highly specific to firefly luciferase, making it an ideal substrate for bioluminescent assays .
属性
分子式 |
C11H9N2NaO4S2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate |
InChI |
InChI=1S/C11H8N2O3S2.Na.H2O/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;;/h1-3,7,14H,4H2,(H,15,16);;1H2/q;+1;/p-1 |
InChI 键 |
CUIPNAKGLVABIG-UHFFFAOYSA-M |
规范 SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


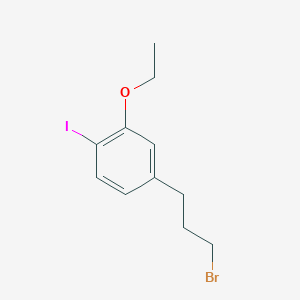


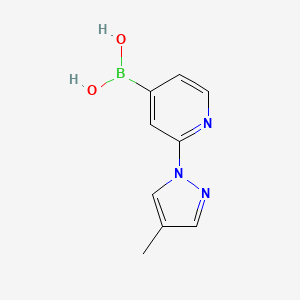
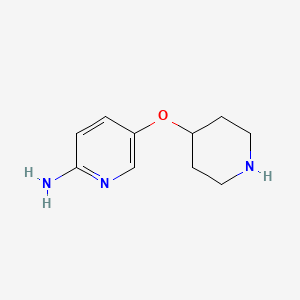
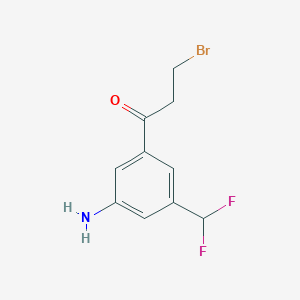
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
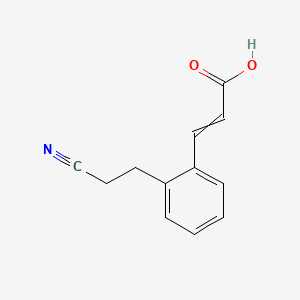
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
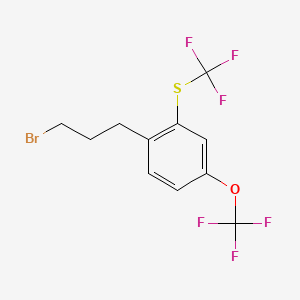
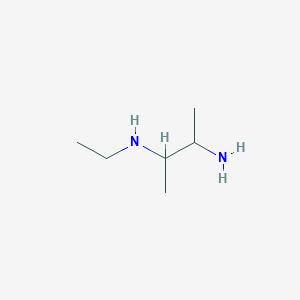
![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)

